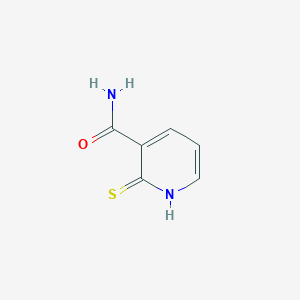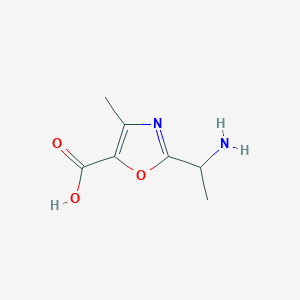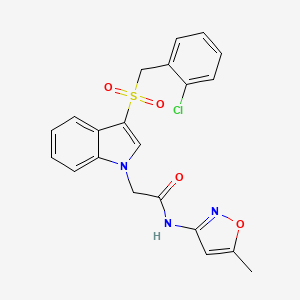
2-Mercaptonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Mercaptonicotinamide is a chemical compound with the molecular formula C6H6N2OS and a molecular weight of 154.19 . It is used in proteomics research .
Synthesis Analysis
A convenient and facile methodology for the synthesis of 2-Mercaptonicotinamide scaffolds has been described in a paper . The synthetic approach is supported by a one-pot tandem reaction process, which has potential applications in the synthesis of biologically and medicinally relevant compounds .
Molecular Structure Analysis
The molecular structure of 2-Mercaptonicotinamide consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
2-Mercaptonicotinamide has a molecular weight of 154.19 . The physical and chemical properties of a compound can be influenced by its molecular structure and can be analyzed using various techniques .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anti-Inflammatory Properties
2-MNA exhibits antioxidant and anti-inflammatory effects. It scavenges free radicals, protecting cells from oxidative damage. Researchers have explored its potential in managing oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions .
Cancer Therapy
Studies suggest that 2-MNA may inhibit tumor growth. It interferes with cancer cell metabolism by inhibiting enzymes involved in tryptophan degradation. This disruption affects immune evasion mechanisms, making it a promising candidate for cancer immunotherapy .
Radioprotective Agent
2-MNA has radioprotective properties, shielding healthy tissues during radiation therapy. It enhances DNA repair mechanisms and reduces radiation-induced damage. Researchers investigate its use in cancer patients undergoing radiotherapy .
Dry Mouth Syndrome Treatment
Chitosan-thioglycolic-mercaptonicotinamide conjugates, synthesized by coupling chitosan-thioglycolic acid with 6-mercaptonicotinamide, show improved swelling and cohesive characteristics. These derivatives are promising for treating dry mouth syndrome .
Neurological Disorders
Due to its anti-inflammatory effects, 2-MNA is being explored for neuroprotection. It may mitigate neuroinflammation and oxidative stress in conditions like Alzheimer’s disease and Parkinson’s disease .
Metabolic Disorders
Research indicates that 2-MNA modulates tryptophan metabolism, affecting pathways related to metabolic diseases. It may have implications in managing obesity, diabetes, and metabolic syndrome .
Wound Healing and Tissue Repair
Chitosan-based wound dressings incorporating 2-MNA could enhance tissue regeneration. The compound’s anti-inflammatory and antioxidant properties promote wound healing .
Drug Delivery Systems
Chitosan derivatives, including 2-MNA conjugates, have been investigated for drug delivery. Their mucoadhesive properties improve drug residence time and controlled release at mucosal sites .
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that the compound is involved in the synthesis of biologically and medicinally relevant compounds . .
Result of Action
As the compound is involved in the synthesis of biologically and medicinally relevant compounds , it is likely to have significant effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Mercaptonicotinamide is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, the compound is recommended to be stored at room temperature , suggesting that temperature could affect its stability.
Eigenschaften
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H2,7,9)(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGLQVHQUBWDSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)

![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)


![2-(2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5-phenylthiophene-3-carboxamide](/img/structure/B2516999.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)



![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)